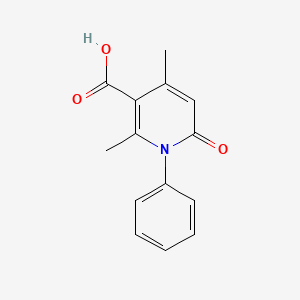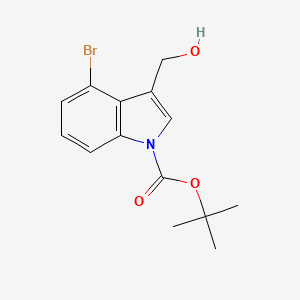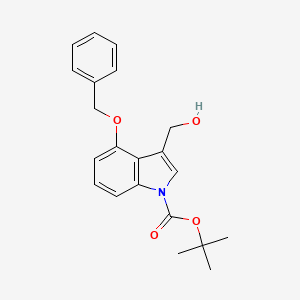
1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrazole ring, followed by the introduction of the substituents. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, with the various substituents attached. The fluorophenyl group would likely contribute to the overall polarity of the molecule, while the hydroxy and carboxylic acid groups could potentially form hydrogen bonds with other molecules .Chemical Reactions Analysis
As an organic compound containing multiple functional groups, “1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid” could participate in a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation, while the pyrazole ring could potentially participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid and hydroxy groups could make the compound soluble in polar solvents like water. The compound’s melting and boiling points would depend on factors like the size and shape of the molecule, as well as the types of intermolecular forces present .Aplicaciones Científicas De Investigación
Chemical Functionalization and Derivative Synthesis
Research involving similar pyrazole compounds has explored their chemical functionalization and the synthesis of various derivatives. For instance, the reaction of 1H-pyrazole-3-carboxylic acid with aminophenols has been studied, leading to the production of N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. These reactions, performed in organic solvents without catalytic bases, yield significant insights into the structural possibilities of pyrazole derivatives through spectroscopic data and elemental analyses İ. Yıldırım & F. Kandemirli, 2006.
Crystal Structure Analysis
The crystal structures of N-substituted pyrazolines, derived from pyrazole compounds, have been characterized, revealing the dihedral angles between the pyrazole and substituted rings. This research provides a foundation for understanding the molecular geometry of pyrazole derivatives and their potential applications in materials science and molecular engineering Wan-Sin Loh et al., 2013.
Potential Medical Applications
Aurora kinase inhibitors, including compounds structurally related to 1-(2-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, have shown promise in cancer treatment. These inhibitors target Aurora A kinase, an enzyme important in cell division, suggesting the potential for pyrazole derivatives in developing new anticancer medications ロバート ヘンリー,ジェームズ, 2006.
Labeling and Tracking
The synthesis of CCR1 antagonists labeled with isotopes like carbon-13, carbon-14, and tritium demonstrates the utility of pyrazole derivatives in biomedical research, particularly in tracking the distribution and effects of drugs within the body. This research underscores the versatility of pyrazole compounds in drug development and diagnostic imaging B. Latli et al., 2018.
Direcciones Futuras
The study of pyrazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry and drug discovery. Future research could explore the synthesis of this compound and its derivatives, investigate their biological activity, and evaluate their potential as therapeutic agents .
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-4-hydroxypyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-6-3-1-2-4-7(6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPBFXBZBGSBLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C(=N2)C(=O)O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-aminophenyl)methyl]-4-bromobenzamide](/img/structure/B1372691.png)
![1,3-dimethyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1372694.png)


![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)
![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)






![Tert-butyl (3as,6as)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B1372711.png)